3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide
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Description
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H19Cl2NO4S2 and its molecular weight is 400.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Oxidative Conversion to Sulfonyl Chlorides : Sulfonamides, including poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide, serve as mild and efficient reagents for the oxidative conversion of sulfur compounds to sulfonyl chlorides. This process provides a practical approach to synthesizing aryl or heteroarylsulfonyl chlorides under mild conditions, showcasing the chemical utility of sulfonamides in facilitating oxidative chlorination (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).
Biological and Pharmaceutical Research
Carbonic Anhydrase Inhibitors : Sulfonamides, including derivatives with specific moieties, have been studied for their inhibitory activity against carbonic anhydrase isoforms. These compounds demonstrate potential in treating conditions related to enzyme dysfunction, showing significant in vitro inhibitory properties with affinities in the low nanomolar range for human carbonic anhydrase isoforms I, II, and VII. Such studies highlight the therapeutic potential of sulfonamides in designing inhibitors for specific biological targets (Sethi et al., 2013).
Environmental and Sensory Applications
Selective Discrimination of Thiophenols : Sulfonamide-based fluorescent probes have been developed for the sensitive and selective detection of thiophenols over aliphatic thiols. This application is crucial in chemical, biological, and environmental sciences for monitoring toxic benzenethiols and biologically active compounds. The ability to fine-tune the selectivity and sensitivity of these probes demonstrates the utility of sulfonamides in environmental sensing technologies (Wang et al., 2012).
Catalysis and Synthesis
Asymmetric Cleavage of sp3 C-N Bonds : Sulfonamides facilitate the catalytic asymmetric cleavage of sp3 C-N bonds, offering a pathway to highly enantioenriched products. This application in organic synthesis underlines the role of sulfonamides as versatile intermediates in achieving stereochemical complexity with high enantioselectivity (Wu & Tian, 2012).
Properties
IUPAC Name |
3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO4S2/c1-10(2)8-17(11-5-6-22(18,19)9-11)23(20,21)12-3-4-13(15)14(16)7-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOAEGMUTSZDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.